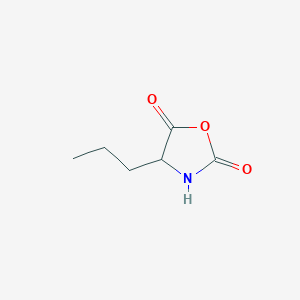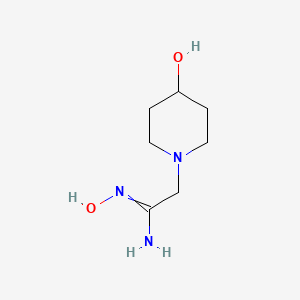
2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Reaction Scheme:
- 2-aminophenol + 3-chlorobenzoyl chloride → intermediate
- Intermediate → 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one
Reaction Conditions:
- Solvent: Pyridine
- Temperature: Room temperature to reflux
- Time: Several hours
Industrial Production Methods
In an industrial setting, the production of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles in the presence of catalysts or under specific conditions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted benzoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzoxazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Benzoxazol-2-yl)ethan-1-one: Lacks the chlorophenyl group, which may affect its reactivity and applications.
2-(1,3-Benzothiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one: Contains a benzothiazole ring instead of a benzoxazole ring, which can alter its electronic properties and biological activity.
2-(1,3-Benzoxazol-2-yl)-1-phenylethan-1-one: Lacks the chlorine atom, which may influence its chemical reactivity and interactions.
Uniqueness
2-(1,3-Benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one is unique due to the presence of both the benzoxazole ring and the chlorophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C15H10ClNO2 |
|---|---|
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)13(18)9-15-17-12-6-1-2-7-14(12)19-15/h1-8H,9H2 |
Clé InChI |
ZYDMXYOKAGHGGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)
![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide](/img/structure/B11723608.png)






![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
